molecular formula C30H33N3O8 B11039991 ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1,6-dihydropyridine-3-carboxylate

ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11039991
M. Wt: 563.6 g/mol
InChI Key: WQLBRKYISKMGFT-UHFFFAOYSA-N
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Description

The compound you’ve described is a complex hybrid, combining elements from different chemical families. Let’s dissect it step by step:

    Ethyl Group: The ethyl group (C₂H₅) is a common organic functional group derived from ethanol. It provides a simple alkyl chain.

    Indole Moiety: The indole ring system is a key component. Indole is a heterocyclic aromatic compound found in various natural products, including tryptophan (an amino acid) and alkaloids like strychnine.

    Pyridine Ring: The pyridine ring (a six-membered nitrogen-containing ring) is fused to the indole, creating a unique structure.

    Hydroxy and Trimethoxyphenyl Groups: These functional groups add further complexity.

Chemical Reactions Analysis

The compound likely undergoes several reactions due to its diverse functional groups:

    Oxidation: Oxidation reactions could modify the hydroxy group or the indole moiety.

    Reduction: Reduction might target the carbonyl group or other functionalities.

    Substitution: Substituents on the aromatic rings can be replaced using appropriate reagents.

    Common Reagents: These could include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃).

    Major Products: The specific products depend on reaction conditions and regioselectivity.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory effects.

    Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

    Biology: Study its interactions with biological targets (e.g., enzymes, receptors).

    Industry: Assess its industrial relevance (e.g., as a precursor for drug synthesis).

Mechanism of Action

Understanding how this compound exerts its effects involves identifying its molecular targets and pathways. Unfortunately, specific data on this compound are scarce, but future research could shed light on its mechanisms.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, you can compare this compound to related indole-containing molecules. Highlight its unique features and explore how it differs from others.

Properties

Molecular Formula

C30H33N3O8

Molecular Weight

563.6 g/mol

IUPAC Name

ethyl 4-hydroxy-5-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C30H33N3O8/c1-5-41-30(37)21-16-33-29(36)26(27(21)35)20(18-12-23(38-2)28(40-4)24(13-18)39-3)14-25(34)31-11-10-17-15-32-22-9-7-6-8-19(17)22/h6-9,12-13,15-16,20,32H,5,10-11,14H2,1-4H3,(H,31,34)(H2,33,35,36)

InChI Key

WQLBRKYISKMGFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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